molecular formula C22H25N3O3S2 B2952577 N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 683261-01-0

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide

Cat. No. B2952577
CAS RN: 683261-01-0
M. Wt: 443.58
InChI Key: OOXCVAHXPOIAJO-GHVJWSGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide is a useful research compound. Its molecular formula is C22H25N3O3S2 and its molecular weight is 443.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Electrophysiological Activity

Research indicates that compounds with structures similar to "N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide" are synthesized for their potential in cardiac electrophysiological activity, showcasing selective class III agent properties useful in arrhythmia treatment (Morgan et al., 1990).

Anticancer Agents

Derivatives of benzothiazole have been investigated for their pro-apoptotic activity against cancer cell lines, indicating their potential as anticancer agents. Compounds with related structures demonstrated significant growth inhibition in melanoma cell lines, highlighting their promise in cancer therapy (Yılmaz et al., 2015).

Antimicrobial Activity

Several studies focus on the antimicrobial properties of benzothiazole derivatives. These compounds exhibit notable antibacterial and antifungal activities against various pathogens, suggesting their application in developing new antimicrobial agents (Ghorab et al., 2017).

Antiproliferative Activity

The antiproliferative activity of benzothiazole derivatives on human cancer cell lines has been extensively studied. These compounds show potent inhibitory effects on cell growth, especially in liver hepatocellular and breast cancer cell lines, indicating their potential in cancer treatment strategies (Corbo et al., 2016).

Imaging Agents

Benzothiazole derivatives have been developed as nonpeptide angiotensin II antagonists useful in receptor imaging, aiding in the diagnosis and treatment of cardiovascular diseases. These compounds exhibit high affinity and selectivity towards the AT1 receptor, making them valuable in medical imaging (Hamill et al., 1996).

properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-15-10-12-25(13-11-15)30(27,28)18-7-5-17(6-8-18)21(26)23-22-24(3)19-9-4-16(2)14-20(19)29-22/h4-9,14-15H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXCVAHXPOIAJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide

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